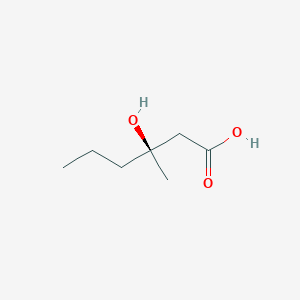
(3S)-3-Hydroxy-3-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxy-3-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-3-methylhexanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct chiral configuration. For example, starting from a suitable precursor such as 3-methylhexanoic acid, a hydroxylation reaction can be performed using a chiral catalyst to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic processes are often preferred due to their mild reaction conditions and high specificity, which can lead to higher yields and fewer by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-3-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: The major products can include 3-methylhexanoic acid or 3-methylhexanone.
Reduction: The major product is 3-methylhexanol.
Substitution: The major products can include 3-chloro-3-methylhexanoic acid or 3-bromo-3-methylhexanoic acid.
Scientific Research Applications
(3S)-3-Hydroxy-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme specificity and chiral recognition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-3-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group and chiral center play crucial roles in its interactions, affecting binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxy-3-methylhexanoic acid: The enantiomer of (3S)-3-Hydroxy-3-methylhexanoic acid, with similar chemical properties but different biological activities.
3-Hydroxy-3-methylpentanoic acid: A structurally similar compound with one less carbon atom.
3-Hydroxy-3-methylheptanoic acid: A structurally similar compound with one more carbon atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer and other similar compounds. Its specific structure makes it valuable in applications requiring high enantioselectivity and chiral recognition.
Properties
CAS No. |
757219-38-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
InChI Key |
RGRNSTGIHROKJB-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@](C)(CC(=O)O)O |
Canonical SMILES |
CCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















